(1R,2R,3S)-3-Aminocyclohexane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,3S)-3-Aminocyclohexane-1,2-diol is a chiral compound with three stereocenters It is a derivative of cyclohexane, featuring an amino group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S)-3-Aminocyclohexane-1,2-diol typically involves the reduction of nitrocyclohexane derivatives. One common method starts with (1R,2r,3S)-2-nitrocyclohexane-1,3-diol, which is synthesized by reacting glutaric dialdehyde with nitromethane in the presence of sodium hydroxide . The nitro group is then reduced to an amino group using hydrogenation or other reducing agents.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation processes. These methods ensure high yields and purity, making the compound suitable for various applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S)-3-Aminocyclohexane-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be further reduced to remove the hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations.
Major Products
Major products formed from these reactions include cyclohexanone derivatives, cyclohexane carboxylic acids, and substituted cyclohexane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,3S)-3-Aminocyclohexane-1,2-diol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for understanding the behavior of chiral molecules in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives are explored for use in drug development, particularly in designing molecules with specific stereochemical requirements.
Industry
Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (1R,2R,3S)-3-Aminocyclohexane-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and activity. Pathways involved include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminocyclohexane derivatives, such as (1R,2R,3S,5R)-2,3-dihydroxycyclohexane and (1R,2R,3S,4R)-4-hydroxycyclohexane-1,2,3-triol .
Uniqueness
What sets (1R,2R,3S)-3-Aminocyclohexane-1,2-diol apart is its specific stereochemistry, which imparts unique chemical and biological properties. Its three stereocenters allow for a diverse range of stereochemical interactions, making it a valuable compound for studying stereoselectivity and developing chiral drugs.
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(1R,2R,3S)-3-aminocyclohexane-1,2-diol |
InChI |
InChI=1S/C6H13NO2/c7-4-2-1-3-5(8)6(4)9/h4-6,8-9H,1-3,7H2/t4-,5+,6+/m0/s1 |
InChI Key |
IAOKKNKPIZZHDX-KVQBGUIXSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H]([C@@H](C1)O)O)N |
Canonical SMILES |
C1CC(C(C(C1)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.